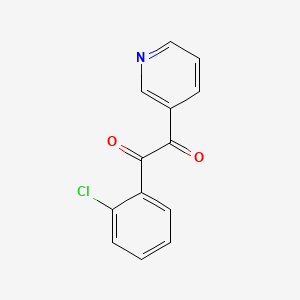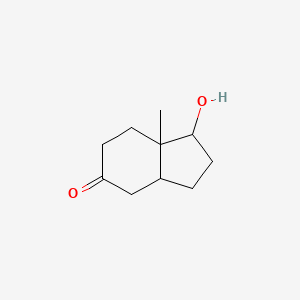
1,1'-Dipentyl-4,4'-bipyridin-1-ium diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound is characterized by its unique structure, which includes two pyridine rings connected by a central carbon atom, with pentyl groups attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with pentyl halides under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction. The resulting product is then treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: It can also be reduced, making it a versatile compound in electrochemical applications.
Substitution: The pentyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated solvents and bases like sodium hydroxide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridinium cations, while reduction can produce bipyridine derivatives.
Applications De Recherche Scientifique
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator and in the synthesis of other complex molecules.
Biology: The compound’s electrochemical properties make it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of electrochromic devices and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a valuable tool in electrochemical studies. Its molecular targets include various enzymes and proteins involved in redox processes, and it can influence pathways related to oxidative stress and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Diethyl-4,4’-bipyridinium diperchlorate: Similar in structure but with ethyl groups instead of pentyl groups.
1,1’-Dioctadecyl-4,4’-bipyridinium diperchlorate: Contains longer alkyl chains, leading to different physical properties.
1,1’-Dimethyl-4,4’-bipyridinium diperchlorate: Smaller alkyl groups result in different reactivity and applications.
Uniqueness
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific alkyl chain length, which provides a balance between solubility and electrochemical properties. This makes it particularly useful in applications where both properties are crucial.
Propriétés
Numéro CAS |
36305-50-7 |
|---|---|
Formule moléculaire |
C20H30Cl2N2O8 |
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C20H30N2.2ClHO4/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;2*2-1(3,4)5/h9-12,15-18H,3-8,13-14H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
KQXNFGXDRNCRTD-UHFFFAOYSA-L |
SMILES canonique |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



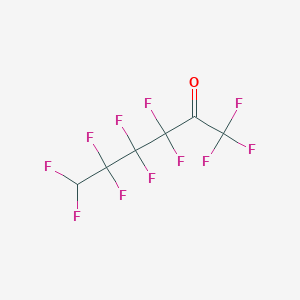
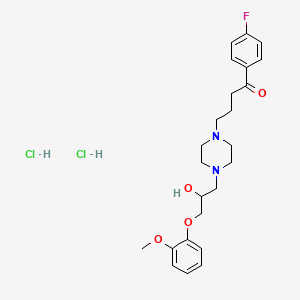
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
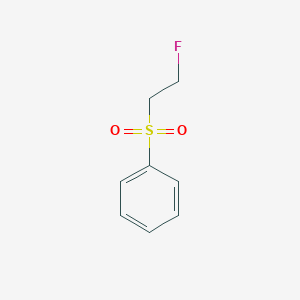
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)


